molecular formula C18H12BrF3N2 B14300377 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide CAS No. 111977-04-9

3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide

Cat. No.: B14300377
CAS No.: 111977-04-9
M. Wt: 393.2 g/mol
InChI Key: LQTHCWIXYOJNLL-UHFFFAOYSA-M
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Description

3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide is a chemical compound known for its unique structure and properties. It features a quinoline core substituted with a cyano group and a trifluoromethylphenyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions. The cyano group can be introduced via a nucleophilic substitution reaction, while the trifluoromethylphenyl group is often added through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkyl halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide involves its interaction with various molecular targets. The cyano group and quinoline core allow it to bind to nucleophilic sites on proteins and DNA, potentially disrupting their normal function. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinoline
  • 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}isoquinoline
  • 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}naphthalene

Uniqueness

3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide stands out due to its combination of a quinoline core, cyano group, and trifluoromethylphenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

111977-04-9

Molecular Formula

C18H12BrF3N2

Molecular Weight

393.2 g/mol

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]quinolin-1-ium-3-carbonitrile;bromide

InChI

InChI=1S/C18H12F3N2.BrH/c19-18(20,21)16-6-3-4-13(9-16)11-23-12-14(10-22)8-15-5-1-2-7-17(15)23;/h1-9,12H,11H2;1H/q+1;/p-1

InChI Key

LQTHCWIXYOJNLL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC(=CC=C3)C(F)(F)F)C#N.[Br-]

Origin of Product

United States

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